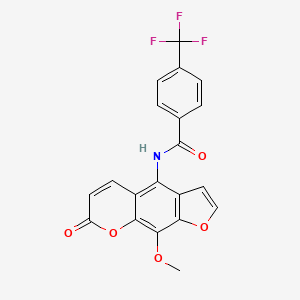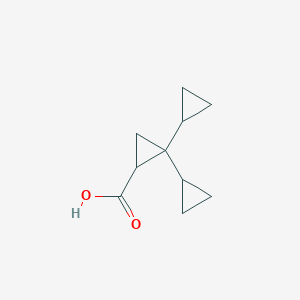
2,2-dicyclopropylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its three cyclopropane rings. This compound falls under the category of carboxylic acids, which are known for their carboxyl functional group (-COOH). The presence of multiple cyclopropane rings in its structure makes it an interesting subject for chemical research due to the inherent strain and reactivity associated with cyclopropane rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable base to form the cyclopropylmethyl anion, which then undergoes a series of reactions to introduce the carboxyl group. Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with carbon dioxide to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound on a commercial scale.
化学反応の分析
Types of Reactions
2,2-Dicyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学的研究の応用
2,2-Dicyclopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-dicyclopropylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s cyclopropane rings introduce strain, making it highly reactive and capable of forming covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a single cyclopropane ring.
2,2-Dichlorocyclopropanecarboxylic acid: Contains chlorine substituents on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring.
Uniqueness
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is unique due to the presence of three cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2,2-dicyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)8-5-10(8,6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,11,12) |
InChIキー |
LAIUQHIEFSCKNI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CC2C(=O)O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


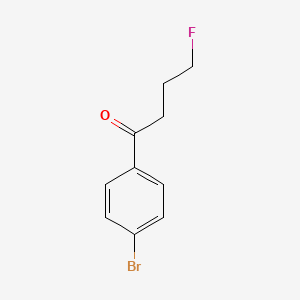
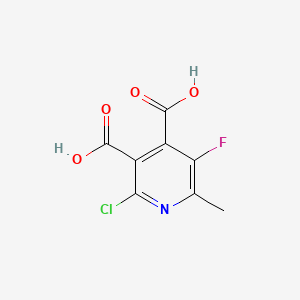

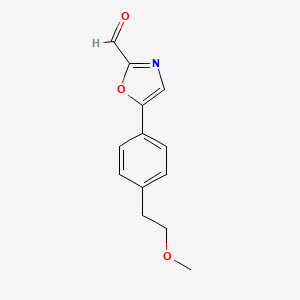

![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
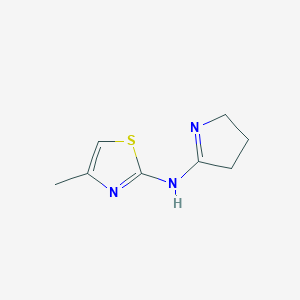
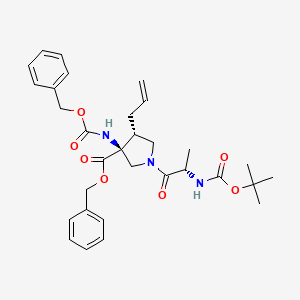
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
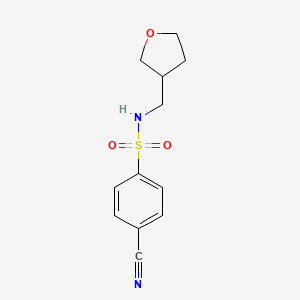

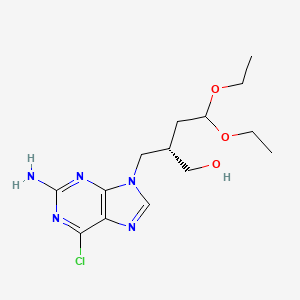
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
